4-Chloro-2-methylbenzoyl chloride

Beschreibung

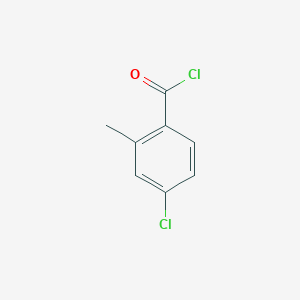

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMMYWJFPYTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511350 | |

| Record name | 4-Chloro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-44-7 | |

| Record name | 4-Chloro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 2 Methylbenzoyl Chloride

Classical Synthetic Routes from Benzoic Acid Derivatives

The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis. For 4-chloro-2-methylbenzoyl chloride, this is most commonly achieved by reacting 4-chloro-2-methylbenzoic acid with a suitable chlorinating agent. sigmaaldrich.comlibretexts.org

Chlorination utilizing Thionyl Chloride Reagents

A widely employed method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). masterorganicchemistry.comorgsyn.org This reaction is known for its efficiency and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride provides this compound in good yield. researchgate.net The process is often carried out in an inert solvent, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. google.comresearchgate.net

The general reaction is as follows: ClC₆H₃(CH₃)COOH + SOCl₂ → ClC₆H₃(CH₃)COCl + SO₂ + HCl

Employment of Phosphoryl Chlorides and Oxalyl Chloride

Other classical reagents for this transformation include phosphorus chlorides and oxalyl chloride. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective chlorinating agents for converting carboxylic acids to their corresponding acyl chlorides. libretexts.orgorgsyn.org

Oxalyl chloride ((COCl)₂), often used with a catalytic amount of DMF, is another highly effective reagent for this conversion. google.comwikipedia.org It is considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with oxalyl chloride is also advantageous as the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the desired acyl chloride. wikipedia.orgresearchgate.net A patent describes a process for preparing 4-chloromethylbenzoyl chloride from the corresponding benzoic acid using oxalyl chloride and a DMF catalyst. google.com

| Reagent | Byproducts | Key Advantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Widely available, efficient |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Mild, selective, gaseous byproducts |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective for various substrates |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Alternative phosphorus-based reagent |

Catalytic Enhancements in Acyl Chloride Synthesis

To improve the efficiency and selectivity of acyl chloride synthesis, various catalytic systems have been developed. These catalysts can accelerate reaction rates, enable milder reaction conditions, and in some cases, influence the regioselectivity of the reaction.

Role of Lewis Acid Catalysis in Promoting Reactions

Lewis acids play a significant role in promoting the synthesis of acyl chlorides. In Friedel-Crafts acylation reactions, which utilize acyl chlorides, strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are essential catalysts. wikipedia.org While not directly involved in the formation of this compound from the corresponding acid, Lewis acids are crucial in its subsequent reactions. For instance, the synthesis of 4-chloro-2-methylbenzophenone involves the Friedel-Crafts acylation of benzene (B151609) with this compound, a reaction catalyzed by a Lewis acid. sigmaaldrich.com In some processes for producing benzoyl chlorides from benzotrichlorides, Lewis acids like ferric chloride are used as catalysts. google.com

Application of Phase-Transfer Catalysis for Efficiency

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). crdeepjournal.orgptfarm.pl A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the reagent from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgprinceton.edu This methodology can lead to increased reaction rates, higher yields, and the use of less hazardous and expensive solvents and bases. ptfarm.plphasetransfer.com While specific examples for the direct synthesis of this compound using PTC are not prevalent in the searched literature, the principles of PTC are applicable to related syntheses, such as the alkylation and cyanation of benzyl (B1604629) chloride derivatives. phasetransfer.com The use of PTC can enhance the efficiency of reactions involving precursors to or derivatives of this compound. phasetransfer.com

Sustainable Approaches in Benzoyl Chloride Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical processes. This includes the use of greener reagents, solvents, and catalysts, as well as improving energy efficiency. For the synthesis of benzoyl chlorides, sustainable approaches focus on reducing waste, avoiding toxic reagents, and utilizing catalytic methods.

Development of Eco-Friendly Reagents and Solvents

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂) and phosphorus halides (PCl₃, PCl₅), which are effective but pose significant environmental and handling challenges due to their corrosive nature and the generation of hazardous byproducts. chemguide.co.ukmasterorganicchemistry.com In recent years, a considerable shift towards greener alternatives has been observed in the synthesis of benzoyl chlorides, including this compound.

Oxalyl Chloride as a Greener Alternative:

Oxalyl chloride ((COCl)₂) has emerged as a milder and more selective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. wikipedia.orgstackexchange.com Its primary advantage lies in the fact that the byproducts of the reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous and can be easily removed, simplifying the purification process. wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier reagent in situ, the active chlorinating species. wikipedia.org

A general procedure involves reacting 4-chloro-2-methylbenzoic acid with oxalyl chloride in a suitable solvent, such as dichloromethane (B109758) or ether, at room temperature. nih.govgoogle.com The use of a less hazardous solvent like dichloromethane, which can be readily recycled, further enhances the green credentials of this method. One patented method for a similar compound, 4-(chloromethyl)benzoyl chloride, reports a yield of 94% using oxalyl chloride and a catalytic amount of DMF in methylene (B1212753) chloride. acs.org This suggests that high efficiency can be achieved under relatively mild and more environmentally friendly conditions.

Cyanuric Chloride: A Promising Green Reagent:

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is another promising eco-friendly reagent for the preparation of acyl chlorides. google.comresearchgate.net It is a stable, non-volatile solid, making it easier and safer to handle compared to liquid halogenating agents. researchgate.net The reaction proceeds by activating the carboxylic acid, and the triazine byproduct is a solid that can be removed by filtration, simplifying the workup. google.com While specific applications to this compound are not extensively documented in publicly available literature, the general methodology has been successfully applied to a wide range of carboxylic acids, offering good to excellent yields. researchgate.netresearchgate.net The use of cyanuric chloride aligns with the principles of green chemistry by avoiding hazardous reagents and simplifying purification processes. taylorandfrancis.com

Solvent-Free and Alternative Solvent Strategies:

High-Yield and High-Purity Synthetic Strategies

Achieving high yields and exceptional purity of this compound is paramount for its application in the synthesis of high-value downstream products. Several strategies have been developed to optimize the synthesis and purification of this and related benzoyl chlorides.

Catalytic Approaches for Enhanced Yield:

The use of catalysts is a cornerstone of modern organic synthesis for improving reaction rates and yields. In the context of converting 4-chloro-2-methylbenzoic acid to its acyl chloride, N,N-dimethylformamide (DMF) is a widely used and effective catalyst, particularly in reactions with oxalyl chloride and thionyl chloride. google.comwikipedia.org A patent for the synthesis of a related compound, 4-(chloromethyl)benzoyl chloride, highlights a process that achieves a total product yield of 85-90% with a purity of 99% or more, utilizing a catalytic amount of DMF with oxalyl chloride. acs.org Another procedure for the synthesis of 2-methylbenzoyl chloride from 2-methylbenzoic acid using thionyl chloride also mentions the removal of excess reagent and byproducts by vacuum distillation to afford the product as an oil, which was used without further purification, implying a high conversion rate. prepchem.com

Purification via Vacuum Distillation:

To obtain high-purity this compound, fractional distillation under reduced pressure (vacuum distillation) is the most common and effective purification method. orgsyn.orggoogle.comgoogle.comresearchgate.net This technique allows for the separation of the desired product from less volatile impurities and starting materials at a lower temperature, which is crucial for preventing thermal decomposition of the acyl chloride. The boiling point of the product is significantly reduced under vacuum, enabling its clean separation. For instance, a procedure for the synthesis of o-chlorobenzoyl chloride reports distillation under reduced pressure to yield the pure product. orgsyn.org The ability to achieve high purity, often exceeding 99%, is a key advantage of this method. acs.org

Comparative Synthetic Strategies and Yields:

The choice of synthetic strategy often involves a trade-off between factors like cost, safety, yield, and purity. Below is a comparative table summarizing different approaches for the synthesis of benzoyl chlorides, which can be extrapolated to the synthesis of this compound.

| Reagent | Catalyst | Solvent | Temperature | Yield | Purity | Reference |

| Thionyl Chloride | DMF (cat.) | Dichloromethane | Reflux | High | High | wikipedia.orgprepchem.com |

| Oxalyl Chloride | DMF (cat.) | Dichloromethane/Ether | Room Temp. | ~94% | >99% | nih.govgoogle.comacs.org |

| Phosphorus Pentachloride | - | - | Cold | High | High | chemguide.co.uk |

| Cyanuric Chloride | Triethylamine | Acetone | Room Temp. | Good-Excellent | High | google.comresearchgate.net |

This interactive table allows for a direct comparison of the different methodologies. While thionyl chloride and phosphorus pentachloride are traditional and effective reagents, the use of oxalyl chloride and cyanuric chloride represents a move towards greener and often milder reaction conditions, without compromising significantly on yield and purity. The selection of the optimal method will depend on the specific requirements of the application, including scale, cost considerations, and environmental regulations.

Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the most characteristic reaction of acyl chlorides like 4-Chloro-2-methylbenzoyl chloride. masterorganicchemistry.com This process involves a two-step mechanism: an initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgyoutube.com The high reactivity of acyl chlorides in these substitutions is due to the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon. libretexts.org

Reactions with Oxygen Nucleophiles: Esterification Processes

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of esters. This esterification is a common transformation. For instance, the reaction with alcohols proceeds readily to yield the corresponding 4-chloro-2-methylbenzoate esters. While specific examples for this compound are not extensively detailed in readily available literature, the general reaction is analogous to that of other benzoyl chlorides. For example, benzoyl chloride reacts with 2-propanol to form isopropyl benzoate. libretexts.org Similarly, the reaction of 4-bromobenzoic acid with methanol, often facilitated by an acid catalyst, yields the methyl ester, demonstrating a related esterification process. chemicalbook.com

The general scheme for the esterification of this compound is as follows:

Reactants : this compound and an alcohol (R-OH).

Product : An alkyl 4-chloro-2-methylbenzoate.

Byproduct : Hydrogen chloride (HCl).

This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct, which can otherwise lead to side reactions.

Reactions with Nitrogen Nucleophiles: Amidation and Related Transformations

Ammonia, primary amines, and secondary amines act as potent nitrogen nucleophiles, reacting with this compound to produce primary, secondary, and tertiary amides, respectively. This amidation reaction is a fundamental process in organic synthesis.

The reaction proceeds via the standard nucleophilic acyl substitution mechanism. Two equivalents of the amine are often required: one to act as the nucleophile and the second to neutralize the liberated hydrogen chloride.

| Nucleophile | Product Class |

| Ammonia (NH₃) | Primary Amide |

| Primary Amine (R-NH₂) | Secondary Amide |

| Secondary Amine (R₂-NH) | Tertiary Amide |

This table illustrates the types of amides formed from the reaction of this compound with different classes of nitrogen nucleophiles.

Reactions with Sulfur and Selenium Nucleophiles: Thioester and Selenoamide Formation

Thiols (R-SH) can react with this compound in a manner analogous to alcohols to form thioesters. These reactions are important for synthesizing sulfur-containing organic compounds. The oxidation of thiols can sometimes lead to the formation of disulfide bonds, a common feature in protein structures. libretexts.org

The reaction of a related compound, 4-chlorobenzoyl chloride, with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane results in the formation of N-acyl selenophosphoramides, indicating the susceptibility of the acyl chloride to attack by selenium nucleophiles. sigmaaldrich.com While direct evidence for selenoamide formation from this compound is scarce, the reactivity of similar acyl chlorides suggests this pathway is plausible.

Kinetic studies on the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiol compounds have shown complex reaction pathways, sometimes involving the formation of reversible Meisenheimer-type complexes in addition to the expected thio-derivative. nih.govcore.ac.uknih.gov

Hydrolytic Pathways and Kinetic Studies

This compound, like most acyl chlorides, reacts with water in a process known as hydrolysis to form the corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid, and hydrogen chloride. nih.gov This reaction is typically rapid.

Kinetic studies on the hydrolysis of various acyl chlorides in water have been conducted to elucidate the reaction mechanisms. cdnsciencepub.comresearchgate.net The mechanism can shift from a bimolecular (SN2-type) pathway to a unimolecular (SN1-type) pathway depending on the electronic properties of the acyl group. cdnsciencepub.comresearchgate.net For many acyl chlorides, the hydrolysis is believed to proceed through a bimolecular mechanism involving the addition of water to the carbonyl group, followed by the departure of the chloride ion. cdnsciencepub.com The rate of this reaction is often studied to understand solvent effects and the influence of substituents on reactivity.

Electrophilic Aromatic Substitution (EAS) Reactions

While the primary reactivity of this compound is centered on the acyl chloride group, it can also function as a reagent in electrophilic aromatic substitution reactions.

Friedel-Crafts Acylation of Aromatic Systems

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an acylating agent in a Friedel-Crafts acylation reaction. savemyexams.comorganic-chemistry.orglibretexts.org In this reaction, the acyl group (4-chloro-2-methylbenzoyl) is introduced onto another aromatic ring.

The mechanism involves the formation of a highly electrophilic acylium ion, [CH₃(Cl)C₆H₃CO]⁺, through the interaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic substrate (e.g., benzene (B151609) or toluene). youtube.com

A general representation of the Friedel-Crafts acylation is shown below:

| Aromatic Substrate | Catalyst | Product |

| Benzene | AlCl₃ | (4-Chloro-2-methylphenyl)(phenyl)methanone |

| Toluene (B28343) | AlCl₃ | (4-Chloro-2-methylphenyl)(p-tolyl)methanone |

This table provides examples of expected products from the Friedel-Crafts acylation of benzene and toluene with this compound.

The reaction of the related 4-chlorobenzoyl chloride with benzene using various solid acid catalysts has been studied as an example of Friedel-Crafts acylation. sigmaaldrich.com The directing effects of the substituents on the aromatic substrate will determine the regioselectivity of the acylation. For instance, the acylation of methylbenzene (toluene) typically results in substitution at the 4-position due to the ortho, para-directing nature of the methyl group. libretexts.org

Regioselectivity and Steric Effects in EAS with Substituted Benzoyl Chlorides

In Electrophilic Aromatic Substitution (EAS) reactions where this compound acts as the electrophile (in a Friedel-Crafts acylation), the regiochemical outcome on the aromatic substrate is governed by the directing effects of the substituents on that substrate. Conversely, if this compound itself undergoes EAS, the directing effects of the chloro and methyl groups on its own ring will determine the position of substitution.

The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. The chloro group (-Cl) is a deactivating, yet also ortho, para-directing group, due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. When both are present, their directing effects are synergistic. However, the positions for incoming electrophiles are not equivalent due to steric hindrance.

The positions ortho to the methyl group are at C3 and C1 (the carbon bearing the acyl chloride group). The positions ortho to the chloro group are at C3 and C5. The position para to the methyl group is C5, and the position para to the chloro group is C2 (the carbon bearing the methyl group).

Considering these effects:

Position 3: Is ortho to both the methyl and chloro groups, making it electronically favorable.

Position 5: Is para to the methyl group and ortho to the chloro group, also an electronically favored position.

Position 6: Is meta to both groups and thus electronically disfavored.

Steric hindrance plays a crucial role in determining the final product distribution. acs.orgnih.gov The acyl chloride group (-COCl) is bulky, as is the methyl group. Attack at the C3 position would be sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is less sterically encumbered.

In Friedel-Crafts acylation reactions using substituted benzoyl chlorides, the regioselectivity is highly dependent on the substrate. For instance, in the acylation of toluene, which has an activating methyl group, substitution occurs primarily at the para position due to the steric bulk of the incoming acyl chloride, minimizing repulsion with the methyl group of toluene. nih.gov

| Substituent | Electronic Effect | Directing Effect | Influence on Reactivity |

| -CH₃ | Electron-donating (Inductive, Hyperconjugation) | ortho, para | Activating |

| -Cl | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Deactivating |

| -COCl | Electron-withdrawing (Inductive, Resonance) | meta | Strongly Deactivating |

Transition Metal-Catalyzed Transformations

The acyl chloride moiety of this compound is a versatile functional group for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Acyl chlorides are excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions than the corresponding aryl chlorides.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organohalide. Acyl chlorides can be effectively coupled with boronic acids to form ketones. While no direct example for this compound is available, studies on similar molecules like 4-bromobenzoyl chloride show that the acyl chloride is more reactive than the aryl bromide, allowing for selective coupling at the carbonyl carbon. acs.org For instance, the reaction of 4-nitrobenzoyl chloride with (4-chloro-2-methylphenyl)boronic acid, catalyzed by a nitrile-functionalized NHC palladium complex, proceeds in high yield (93%), demonstrating the feasibility of coupling complex substituted partners. researchgate.net This suggests that this compound would readily react with various arylboronic acids to produce the corresponding diaryl ketones.

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide can be extended to acyl chlorides to synthesize ynones (α,β-alkynyl ketones). nih.gov The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. rsc.orgresearchgate.net The acyl Sonogashira reaction is a powerful tool, and it is expected that this compound would react efficiently with terminal alkynes to yield the corresponding 4-chloro-2-methylphenyl-substituted ynones.

Heck Reaction: While the classic Heck reaction involves aryl or vinyl halides, acyl chlorides are generally not used as direct partners. However, related carbonylative Heck-type reactions can achieve similar products.

Recent advances in catalysis have enabled novel transformations involving the activation of the C-COCl bond of acyl chlorides. A notable example is the palladium-catalyzed carbochlorocarbonylation of alkenes and alkynes. In a study using a palladium catalyst with a Xantphos ligand, various benzoyl chlorides were shown to add across norbornadiene. acs.org Specifically, 2-methylbenzoyl chloride reacted to give the corresponding product in 50% yield, and 4-chlorobenzoyl chloride gave the product in 66% yield. acs.org These results strongly suggest that this compound would be a viable substrate for such transformations, allowing for the formal insertion of an alkene into the C-COCl bond.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Diaryl Ketone |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Ynone |

| Carbochlorocarbonylation | Alkene/Alkyne | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | Difunctionalized Acyl Chloride |

Radical and Photochemical Reaction Modalities

Beyond traditional ionic pathways, this compound can participate in reactions involving radical intermediates, often initiated by light.

Acyl radicals are valuable intermediates in organic synthesis. They can be generated from acyl chlorides under mild conditions using visible-light photoredox catalysis. rsc.org One strategy involves the use of a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion, which reacts with the acyl chloride to form an intermediate with a weak C-S bond. nih.gov This intermediate can then be cleaved by low-energy photons (e.g., blue LEDs) to generate the acyl radical. nih.gov

Although reactions specifically employing this compound are not documented, the methodology has been successfully applied to a wide range of aromatic and aliphatic acyl chlorides. rsc.orgrsc.org The generated 4-chloro-2-methylbenzoyl radical would be nucleophilic in nature and could participate in various reactions, such as Giese-type additions to electron-poor olefins. A significant advantage of these photochemical methods is that they often avoid the high temperatures that can lead to decarbonylation of the acyl radical. nih.gov

Another method for generating benzoyl radicals is through electron pulse radiolysis of benzoyl chloride in solution, which leads to a transient radical anion that dissociates into the benzoyl radical and a chloride ion. nih.gov

Direct irradiation of molecules containing a benzoyl group can lead to unique photochemical transformations. For example, the photochemical conversion of alkynylated chalcones into substituted benzo[b]fluorenes proceeds through a proposed mechanism involving a diradical species formed by the homolysis of the alkene π-bond, followed by a series of cyclizations and hydrogen atom transfers. researchgate.net While this is not a direct reaction of this compound itself, it illustrates the rich photochemistry of the benzoyl moiety.

The C-Cl bond of the aromatic ring can also be a site for photochemical reactions. However, the C-COCl bond is generally more reactive under the conditions used for acyl radical generation. The study of photochemical reactions of substituted benzyl (B1604629) chlorides has shown that both ionic and radical pathways can compete, depending on the substituents and the reaction medium. acs.org

| Method | Precursor | Initiation | Intermediate | Potential Application |

| Photoredox Catalysis | This compound | Visible Light, Photocatalyst | 4-Chloro-2-methylbenzoyl radical | Giese Addition |

| Pulse Radiolysis | This compound | Electron Beam | 4-Chloro-2-methylbenzoyl radical anion | Radical Polymerization |

Synthetic Utility in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block for Complex Chemical Architectures

The distinct arrangement of substituents on the benzoyl chloride core makes 4-Chloro-2-methylbenzoyl chloride a valuable precursor for a variety of complex chemical structures. Its reactivity allows for the introduction of the 4-chloro-2-methylbenzoyl moiety into a wide range of molecules, influencing their biological activity and material properties.

Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of various heterocyclic systems. A notable example is its use in the creation of 1,3,4-oxadiazole (B1194373) derivatives. These compounds are synthesized through a multi-step process that often involves the reaction of an acid hydrazide with an acid chloride, like this compound, followed by cyclodehydration. nih.govluxembourg-bio.comresearchgate.netjchemrev.com The resulting 2,5-disubstituted 1,3,4-oxadiazoles are of significant interest due to their potential pharmacological activities. nih.govluxembourg-bio.comjchemrev.com

The synthesis of N-aryl-N′-(2-benzofuroyl)-thioureas and related compounds also highlights the utility of acyl chlorides in constructing complex heterocyclic structures. Although this specific example uses 2-benzofuroyl chloride, the methodology of reacting an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) and an amine or hydrazine (B178648) derivative is a general approach that can be adapted for this compound to generate novel thiourea (B124793) and thiosemicarbazide-based frameworks. researchgate.net

Development of Scaffolds for Drug Discovery Research

In the field of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets. The structural motif derived from this compound can be considered a component of such scaffolds. unife.it For instance, the 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore found in several anticancer agents. nih.gov The synthesis of these molecules often involves the reaction of a substituted 4-chloroquinazoline (B184009) with an aniline (B41778) derivative. While not a direct application of this compound, the principles of using chlorinated precursors to build these bioactive scaffolds are analogous. nih.gov

The concept of "scaffold hopping," where one core structure is replaced with another to improve properties while maintaining biological activity, is a common strategy in medicinal chemistry. nih.gov The 4-chloro-2-methylbenzoyl unit can be incorporated into various molecular backbones to explore new chemical space and develop novel drug candidates.

Precursor in Polymer and Advanced Material Synthesis

The reactivity of this compound makes it a suitable monomer or precursor for the synthesis of polymers and advanced materials. For example, it can be used to introduce specific functionalities into polymer side-chains. Poly(4-chloromethylstyrene), a related chlorinated compound, is synthesized and then modified to create functional polymers. surrey.ac.ukmdpi.com This demonstrates a pathway where a reactive chlorine-containing monomer is polymerized and then subjected to further chemical transformations. A similar approach could be envisioned for polymers derived from or functionalized with this compound.

Furthermore, the structural elements of this compound are relevant to the field of liquid crystal polymers (LCPs). LCPs are a class of aromatic polyesters that exhibit highly ordered structures in the liquid phase. wikipedia.org The rigid aromatic core of this compound is a feature commonly found in the mesogens that form the basis of LCPs. wikipedia.orgzeusinc.com While direct polymerization of this compound into an LCP is not explicitly detailed, its derivatives could be designed as monomers for the synthesis of novel LCPs with tailored properties.

Derivatization Strategies for Analytical Chemistry Research

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method. This compound, and more broadly benzoyl chloride and its derivatives, are employed as derivatizing agents to enhance the detection and separation of various compounds. nih.govdaneshyari.comchromatographyonline.com

Enhancement of Chromatographic Separation and Detection Efficiency

Chemical derivatization with reagents like benzoyl chloride is a well-established strategy in high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com By reacting with functional groups such as amines, phenols, and thiols, the polarity of the analyte is altered, which can significantly improve its retention and separation on reversed-phase HPLC columns. nih.govdaneshyari.comchromatographyonline.com This is particularly useful for highly polar compounds that are poorly retained. chromatographyonline.com

The introduction of the benzoyl group, which contains a chromophore, enhances the detectability of the derivatized analyte by UV-Vis detectors. nih.gov While the primary focus of many studies is on benzoyl chloride itself, substituted benzoyl chlorides like its 4-chloro-2-methyl counterpart can also be used to fine-tune the chromatographic properties and detector response of the derivatives.

Facilitation of Mass Spectrometric Characterization through Derivatization

In liquid chromatography-mass spectrometry (LC-MS), derivatization with benzoyl chloride and its analogues offers several advantages. nih.govdaneshyari.comchromatographyonline.comnih.gov The derivatization process can improve the ionization efficiency of the analyte, leading to increased sensitivity. chromatographyonline.comddtjournal.com For instance, the addition of a benzoyl group can enhance the signal in electrospray ionization (ESI) mass spectrometry. ddtjournal.com

Furthermore, the derivatized molecule often produces characteristic fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). ddtjournal.com This predictable fragmentation pattern can be utilized for highly selective and sensitive quantification using techniques like multiple reaction monitoring (MRM). nih.govddtjournal.com The use of stable isotope-labeled derivatizing agents, such as ¹³C-benzoyl chloride, allows for the generation of internal standards for accurate quantification. daneshyari.com This principle can be extended to substituted benzoyl chlorides to develop robust analytical methods for a wide range of analytes in complex biological matrices. nih.govnih.gov

Application in Spectroscopic Analysis (e.g., NMR, IR)

Structural elucidation of novel compounds and the monitoring of chemical reactions heavily rely on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools in this regard, providing detailed information about the molecular framework and functional groups present.

For a compound like this compound, NMR and IR spectroscopy would be indispensable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy would provide a detailed map of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the 1,2,4-substitution pattern on the benzene (B151609) ring. The methyl protons would likely appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the benzoyl chloride group, the aromatic carbons, and the methyl carbon. The chemical shift of the carbonyl carbon would be particularly indicative of the acyl chloride functional group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for:

C=O Stretching: A strong absorption band in the region of 1750-1800 cm⁻¹ would be characteristic of the carbonyl group in the acyl chloride.

C-Cl Stretching: Absorptions corresponding to the C-Cl bonds on the aromatic ring and the acyl chloride group would also be present.

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, would confirm the presence of the aromatic ring.

Aliphatic C-H Stretching: Absorptions around 2850-2960 cm⁻¹ would indicate the methyl group.

Without access to experimental or reliably predicted spectral data for this compound, a more detailed analysis and the creation of data tables as requested is not possible.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Methylbenzoyl Chloride

Quantum Chemical Characterization of Electronic and Structural Properties

A thorough examination of the electronic and structural properties of 4-chloro-2-methylbenzoyl chloride through quantum chemical methods has not been reported.

Calculation of Molecular Orbitals and Charge Distribution

There is no available data in the public domain detailing the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) or the charge distribution for this compound. Such calculations would provide valuable insights into its reactivity and electrophilic/nucleophilic nature.

Conformational Analysis and Energetics

A formal conformational analysis to determine the most stable geometric arrangements of the molecule and the associated energy landscapes is not documented in the searched literature. This type of analysis is crucial for understanding the molecule's flexibility and preferred shapes, which can influence its reactivity.

Mechanistic Probing of Chemical Transformations

Detailed computational studies to elucidate the mechanisms of reactions involving this compound are absent from the available literature.

Elucidation of Reaction Pathways and Transition States

No specific research has been found that computationally models the reaction pathways and identifies the transition state structures and energies for reactions involving this acyl chloride. Such studies are fundamental for a deep understanding of reaction kinetics and for optimizing reaction conditions.

Solvent Effects on Reaction Pathways

The influence of different solvents on the reaction pathways of this compound has not been a subject of computational investigation in the reviewed sources. Modeling solvent effects is critical as the solvent can significantly impact reaction rates and selectivity.

In Silico Design of Novel Catalysts and Reagents

The use of computational methods to design novel catalysts or reagents specifically tailored for reactions with this compound has not been reported. In silico design is a powerful tool in modern chemistry for accelerating the discovery of more efficient and selective chemical processes.

Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 2 Methylbenzoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For a representative derivative like an N-aryl-4-chloro-2-methylbenzamide, the ¹H NMR spectrum would display distinct signals for the aromatic protons and the methyl group protons.

The protons on the 4-chloro-2-methylbenzoyl moiety would exhibit a characteristic splitting pattern. The proton at position 3 (H-3) would likely appear as a doublet, coupled to H-5. The proton at position 5 (H-5) would appear as a doublet of doublets, showing coupling to both H-3 and H-6. The H-6 proton would be expected to appear as a doublet, coupled to H-5. The methyl group (-CH₃) at position 2 would present as a sharp singlet, typically in the range of 2.2-2.5 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for a Hypothetical N-Phenyl-4-chloro-2-methylbenzamide Derivative.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H (H-3) | ~7.3-7.4 | d | J ≈ 8.0 Hz |

| Ar-H (H-5) | ~7.2-7.3 | dd | J ≈ 8.0, 2.0 Hz |

| Ar-H (H-6) | ~7.8-7.9 | d | J ≈ 2.0 Hz |

| -CH₃ | ~2.4 | s | - |

| N-H | ~8.0-9.0 | br s | - |

| N-Aryl Protons | ~7.1-7.7 | m | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For an N-aryl-4-chloro-2-methylbenzamide derivative, one would expect to see signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon.

The carbonyl (C=O) carbon of the amide would be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons would resonate in the 120-140 ppm region. The carbon bearing the chlorine atom (C-4) would be influenced by the halogen's electronegativity, and its chemical shift can be predicted based on empirical data for similar chlorinated aromatic compounds. The methyl carbon would appear as an upfield signal, generally between 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical N-Phenyl-4-chloro-2-methylbenzamide Derivative.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~21 |

| Aromatic C-H | 125-132 |

| Aromatic C-Cl | ~135 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-C=O | ~134 |

| C=O (Amide) | ~168 |

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For a derivative of 4-Chloro-2-methylbenzoyl chloride, COSY would show cross-peaks between the adjacent aromatic protons (H-5 with H-3 and H-6), confirming their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For instance, the aromatic C-H signals in the ¹³C spectrum can be definitively assigned by correlating them to their attached protons in the ¹H spectrum. The methyl carbon signal would also show a clear correlation to the methyl proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For an N-aryl-4-chloro-2-methylbenzamide, HMBC would show correlations from the methyl protons to the C-1, C-2, and C-3 carbons of the benzoyl ring. The amide proton would show correlations to the carbonyl carbon and carbons on the N-aryl ring, confirming the amide linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be a very strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found at a high frequency, around 1770-1815 cm⁻¹. This high frequency is characteristic of the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon.

In its amide derivatives, this C=O stretch (Amide I band) shifts to a lower frequency, typically appearing in the range of 1650-1680 cm⁻¹. Other important vibrations include the N-H stretch (around 3300 cm⁻¹) and the Amide II band (N-H bend coupled with C-N stretch) near 1530 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically between 700-850 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations often produce stronger and sharper signals than in IR. The symmetric breathing mode of the benzene ring is particularly Raman active.

Table 3: Key Vibrational Frequencies for this compound Derivatives (Amides).

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | ~3300 | Medium |

| Aromatic C-H Stretch | IR, Raman | 3000-3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850-3000 | Medium |

| C=O Stretch (Amide I) | IR, Raman | 1650-1680 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | IR, Raman | 1450-1600 | Medium-Strong |

| Amide II (N-H Bend) | IR | ~1530 | Medium-Strong |

| C-Cl Stretch | IR, Raman | 700-850 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).

For this compound (C₈H₆Cl₂O), the calculated exact mass is 187.9795 Da for the molecule containing the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). HRMS analysis would aim to measure a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm). A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), molecules containing one chlorine atom exhibit two peaks separated by approximately 2 Da with a relative intensity ratio of about 3:1 (M to M+2). Since this compound contains two chlorine atoms, it would display a characteristic pattern of three peaks (M, M+2, M+4) with relative intensities of approximately 9:6:1. This isotopic signature is a definitive indicator of the number of chlorine atoms in the molecule and its fragments.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of the reactive this compound is challenging, its solid amide derivatives are often highly crystalline and amenable to XRD analysis.

Studies on structurally similar N-aryl benzamides have revealed key structural features that would be expected in derivatives of this compound. nih.govnih.govresearchgate.net The central amide linkage is typically planar or near-planar. In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or more complex networks. nih.govnih.gov The dihedral angle between the plane of the 4-chloro-2-methylbenzoyl ring and the plane of the N-aryl substituent is a critical conformational parameter, influenced by the steric bulk of substituents on both rings. For instance, in 4-Chloro-N-(2,3-dimethylphenyl)benzamide, the dihedral angle between the two rings is a significant 95.0°. nih.gov These solid-state packing arrangements and conformational details are crucial for understanding the material's physical properties and can influence its biological activity.

Table 4: Representative Crystal Data for a Structurally Related Chlorobenzamide Derivative.

| Parameter | Example Value (4-Chloro-N-phenylbenzamide) researchgate.net |

|---|---|

| Chemical Formula | C₁₃H₁₀ClNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3934 (3) |

| b (Å) | 7.7679 (5) |

| c (Å) | 13.7831 (8) |

| α (°) | 105.887 (5) |

| β (°) | 100.849 (4) |

| γ (°) | 90.023 (4) |

| Key Feature | Molecules linked by N—H⋯O hydrogen bonds into chains. |

Emerging Research Frontiers and Future Perspectives

Innovations in Catalytic Systems for 4-Chloro-2-methylbenzoyl chloride Transformations

The transformation of acyl chlorides like this compound is greatly enhanced by advanced catalytic systems that offer high efficiency and selectivity. Research into metal-catalyzed cross-coupling reactions, in particular, represents a significant frontier.

A notable area of innovation involves the use of palladium catalysts in Suzuki-coupling reactions. While research may focus on structurally similar compounds, the principles are directly applicable. For instance, studies have demonstrated the successful coupling of 4-chlorobenzoyl chloride with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄. nih.gov This type of reaction is crucial for creating carbon-carbon bonds, forming a ketone scaffold that is a precursor to many complex molecules. The optimization of such systems involves fine-tuning the catalyst loading, the ratio of reactants, and the type of base used to achieve near-quantitative yields in short reaction times. nih.gov

Innovations are also found in the synthesis of the precursors themselves. For example, novel co-catalyst systems, such as a ferric chloride-iodine combination, have been developed for the chlorination of benzoyl chloride. google.com This system allows the reaction to proceed at lower temperatures (0–50° C) and without a solvent, leading to higher yields of the desired isomer compared to using a single catalyst. google.com Such advancements in the catalytic synthesis of substituted benzoyl chlorides contribute indirectly to the availability and application of this compound.

Table 1: Example of a Catalytic System for Acyl Chloride Transformation

| Catalyst | Substrates | Base | Yield | Reference |

|---|

This table illustrates a representative catalytic system for a Suzuki-coupling reaction involving a closely related acyl chloride, highlighting the high efficiency of modern palladium catalysts.

Exploration of Bio-inspired and Biocatalytic Reactions involving Acyl Chlorides

The use of enzymes and bio-inspired systems in organic synthesis is a rapidly growing field, offering unparalleled selectivity and mild reaction conditions. rsc.orgnih.gov For acyl chlorides, biocatalysis presents opportunities for creating chiral molecules and performing specific transformations that are challenging with conventional chemistry.

Hydrolases, particularly lipases, are a class of enzymes well-suited for reactions with acyl chlorides. rsc.org They can be used in non-aqueous media for the kinetic resolution of alcohols via acylation, a process where the enzyme selectively acylates one enantiomer of a chiral alcohol, allowing for the separation of stereoisomers. rsc.org This capability is highly valuable in pharmaceutical synthesis where single-enantiomer drugs are often required.

A compelling example of integrating biocatalysis is the development of chemoenzymatic cascade reactions. Research has shown a two-step process where a metal-catalyzed coupling of an acyl chloride is followed by a whole-cell biocatalytic reduction. nih.gov In a model system, 4-chlorobenzoyl chloride was first converted to a ketone via a palladium-catalyzed reaction. Subsequently, engineered E. coli cells containing a carbonyl reductase (–KmCR) were used to reduce the ketone to a specific chiral alcohol with high yield (81%) and excellent enantioselectivity (99% ee). nih.gov This approach avoids the deactivation of the biocatalyst by the chemocatalysis reagents and demonstrates a powerful strategy for producing enantioenriched products starting from simple acyl chlorides. nih.gov The exploration of such multi-catalyst systems represents a significant future direction. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of reactive intermediates like this compound into flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing, from laboratory research to industrial production. nih.gov These technologies offer enhanced safety, precise control over reaction parameters, and improved scalability. nih.govnih.gov

Flow chemistry, which involves pumping reagents through a network of tubes and reactors, is particularly advantageous for handling highly reactive and exothermic reactions involving acyl chlorides. nih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, mitigating risks of thermal runaways. nih.gov This technology enables reactions to be performed under conditions of high temperature and pressure safely, often accelerating reaction rates significantly. nih.gov The on-demand synthesis of acyl chlorides in flow systems has been demonstrated, providing the reactive species for immediate use in subsequent reaction steps, which minimizes degradation and improves safety. researchgate.net

Automated synthesis platforms further enhance these capabilities by integrating robotic handling of materials with software-controlled reaction execution. sigmaaldrich.comimperial.ac.uk These systems can perform a wide range of transformations relevant to this compound, such as amide bond formation, Suzuki couplings, and Boc protection/deprotection. sigmaaldrich.com They allow for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries, accelerating drug discovery and materials science research. imperial.ac.ukmdpi.com

Table 2: Capabilities of Modern Automated Synthesis Platforms

| Feature | Description | Benefit for Acyl Chloride Chemistry | Reference |

|---|---|---|---|

| Gravimetric & Volumetric Dispensing | Precise, automated handling of solid and liquid reagents. | Accurate stoichiometry, enabling small-scale and high-throughput reactions. | imperial.ac.uk |

| Inert Atmosphere Control | Reactions can be run under nitrogen or argon. | Protects moisture-sensitive this compound from hydrolysis. | imperial.ac.uk |

| Wide Temperature & Pressure Range | Temperature control from -20 to 250 °C and pressure up to 90 bar. | Enables a broad scope of reaction conditions to be explored safely. | imperial.ac.uk |

| Automated Workup | Includes liquid-liquid extraction, solid-phase extraction, and filtration. | Streamlines the entire synthesis-to-purification workflow. | imperial.ac.uk |

| Reaction Classes | Pre-programmed modules for common reactions like amide formation, Suzuki coupling, and acylation. | Facilitates the rapid use of this compound in building complex molecules. | sigmaaldrich.com |

This table summarizes key features of automated synthesis platforms that are highly beneficial for the safe and efficient handling and transformation of reactive compounds like this compound.

Development of Novel Functional Molecules Containing the 4-Chloro-2-methylbenzoyl Moiety

The 4-chloro-2-methylbenzoyl structural unit is an important component in the design of new functional molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of the chloro- and methyl- substituents on the benzoyl ring can significantly influence the molecule's steric and electronic properties, affecting its biological activity and metabolic stability. nih.gov

Research in medicinal chemistry has led to the synthesis of various heterocyclic compounds where a substituted benzoyl moiety is key to their function. For example, molecules containing a 4-methoxybenzoyl group attached to an imidazole (B134444) ring have shown potential as cardiotonic agents for treating congestive heart failure. researchgate.net Similarly, the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles has yielded potent anticancer agents that inhibit tubulin polymerization. nih.gov

Furthermore, other complex heterocyclic systems incorporating substituted benzoyl groups, such as pyrimidines and 1,2,3-thiadiazoles, have been investigated for their antitumor and antimicrobial properties, respectively. researchgate.netmdpi.com Although these examples may not use this compound directly as the starting material, they underscore the value of the substituted benzoyl scaffold. The development of efficient synthetic routes using this compound to access these or analogous functional molecules is a key area of ongoing and future research.

Table 3: Examples of Functional Molecules with Related Substituted Benzoyl Moieties

| Molecular Class | Core Structure | Potential Application | Reference |

|---|---|---|---|

| Imidazolones | 4-Methoxybenzoyl-imidazole | Cardiotonic Agent | researchgate.net |

| Thiazoles | Methoxybenzoyl-aryl-thiazole | Anticancer Agent | nih.gov |

| Pyrimidines | Trichloromethyl-pyrimidine | Antitumor Agent | researchgate.net |

This table highlights the diverse biological activities of molecules containing substituted benzoyl and related moieties, indicating the potential for developing novel functional compounds from this compound.

Q & A

Q. What are the common synthetic routes for 4-chloro-2-methylbenzoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of 4-chloro-2-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, SOCl₂ reacts with the carboxylic acid group under reflux conditions (60–80°C) to form the acyl chloride, with yields optimized by controlling moisture levels and stoichiometric ratios . Alternative methods include Friedel-Crafts acylation using chloroacetyl chloride, though this may introduce regioselectivity challenges .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Compare chemical shifts (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR) with reference data.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 188.6) and fragmentation patterns .

- X-ray Crystallography : Use programs like SHELXL for structure refinement to resolve ambiguities in bond lengths or angles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR or mass spectra may arise from impurities or tautomeric forms. Strategies include:

- Cross-Validation : Compare data with computational predictions (e.g., DFT calculations for NMR shifts).

- Crystallographic Analysis : Resolve ambiguities using SHELX programs to refine crystal structures and validate bond geometries .

- High-Resolution MS : Confirm molecular formula accuracy to rule out isobaric interferences .

Q. What methodologies optimize the synthesis of derivatives for medicinal chemistry applications?

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in anhydrous dichloromethane to form amides, monitoring progress via TLC .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl gas, improving reaction efficiency .

- Scale-Up Considerations : Maintain low temperatures (<0°C) during exothermic steps to prevent decomposition .

Q. How do environmental factors influence the stability of this compound in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.